molecular formula C5H8N2O4 B1218601 2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid CAS No. 2644-50-0

2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid

Cat. No.: B1218601
CAS No.: 2644-50-0
M. Wt: 160.13 g/mol
InChI Key: JFHNXMMEPVYAIC-ZAFYKAAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their broad spectrum of biological activities and are used in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid can be achieved through several methods. One common approach involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . These methods provide good yields and are compatible with a wide range of functional groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles and electrophiles under mild to moderate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of specific metabolic enzymes, thereby affecting the metabolic pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid is unique due to its bifunctional nature, which allows it to participate in a wide range of chemical reactions. Its combination of amino and carboxylic groups provides versatility in synthetic applications and potential therapeutic uses .

Properties

CAS No.

2644-50-0

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

2-[(4R,5S)-4-amino-3-oxo-1,2-oxazolidin-5-yl]acetic acid

InChI

InChI=1S/C5H8N2O4/c6-4-2(1-3(8)9)11-7-5(4)10/h2,4H,1,6H2,(H,7,10)(H,8,9)/t2-,4+/m0/s1

InChI Key

JFHNXMMEPVYAIC-ZAFYKAAXSA-N

Isomeric SMILES

C([C@H]1[C@H](C(=O)NO1)N)C(=O)O

SMILES

C(C1C(C(=O)NO1)N)C(=O)O

Canonical SMILES

C(C1C(C(=O)NO1)N)C(=O)O

2644-50-0

Synonyms

4-amino-5-carboxymethylisoxazolid-3-one
threo-alpha-cycloglutamic acid

Origin of Product

United States

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